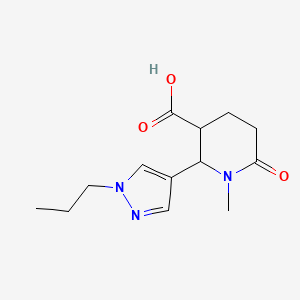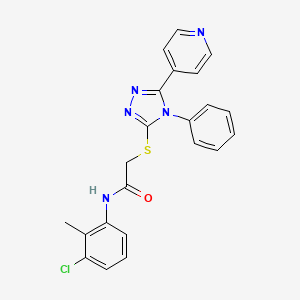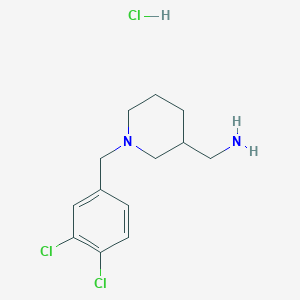
(1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships and the development of new bioactive molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as analgesic, anti-inflammatory, or antimicrobial effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes .
Mechanism of Action
The mechanism of action of (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine: A basic structure similar to (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride, used in various pharmaceuticals.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and antimicrobial activities.
Uniqueness: this compound is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its pharmacological profile .
Properties
Molecular Formula |
C13H19Cl3N2 |
|---|---|
Molecular Weight |
309.7 g/mol |
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-4-3-10(6-13(12)15)8-17-5-1-2-11(7-16)9-17;/h3-4,6,11H,1-2,5,7-9,16H2;1H |
InChI Key |
VJYWWVZZNBMEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


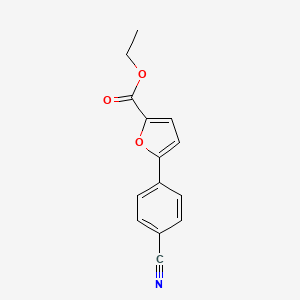
![N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide](/img/structure/B11773229.png)
![Pyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B11773237.png)

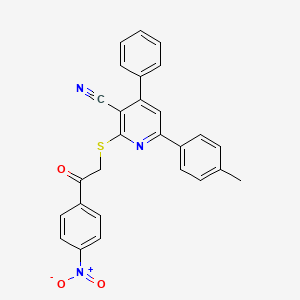
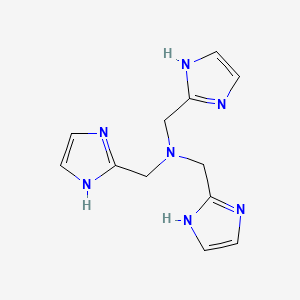
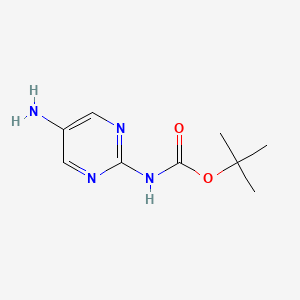
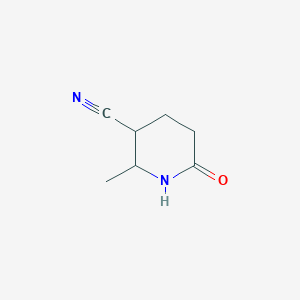
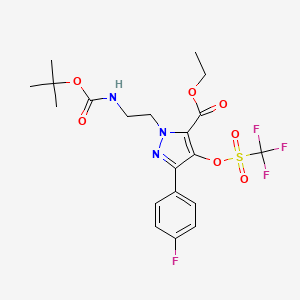
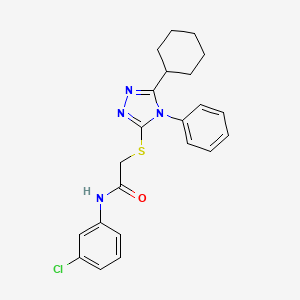
![2-Methylthiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B11773274.png)
